molecular formula C10H22N2O B13511669 5-(4-Methylpiperazin-1-yl)pentan-2-ol

5-(4-Methylpiperazin-1-yl)pentan-2-ol

Cat. No.: B13511669
M. Wt: 186.29 g/mol
InChI Key: KUZWWLAFIUYIGB-UHFFFAOYSA-N
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Description

5-(4-Methylpiperazin-1-yl)pentan-2-ol is a chemical compound that belongs to the class of piperazine derivatives. It has a molecular formula of C10H22N2O and a molecular weight of 186.30 g/mol . This compound is notable for its applications in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylpiperazin-1-yl)pentan-2-ol typically involves the reaction of 4-methylpiperazine with a suitable alkylating agent. One common method is the alkylation of 4-methylpiperazine with 5-bromo-2-pentanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-(4-Methylpiperazin-1-yl)pentan-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into various amines or alcohols. Sodium borohydride (NaBH4) is often used as a reducing agent.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) in an organic solvent.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, 5-(4-Methylpiperazin-1-yl)pentan-2-ol is used as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable building block for constructing various chemical entities.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of ligands for receptor studies or as a scaffold for developing bioactive molecules.

Medicine

Pharmaceutical research leverages this compound in the development of new drugs. Its piperazine moiety is a common feature in many therapeutic agents, including antipsychotics and antihistamines.

Industry

In the industrial sector, this compound finds applications in the production of specialty chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of 5-(4-Methylpiperazin-1-yl)pentan-2-ol depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The piperazine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperazine: A simpler analog that lacks the pentanol side chain.

    1-(2-Hydroxyethyl)piperazine: Similar structure but with a different substitution pattern.

    N-Methylpiperazine: Another piperazine derivative with a methyl group on the nitrogen atom.

Uniqueness

5-(4-Methylpiperazin-1-yl)pentan-2-ol is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The presence of both a piperazine ring and a hydroxyl group allows for diverse chemical reactivity and potential biological activity, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

5-(4-methylpiperazin-1-yl)pentan-2-ol

InChI

InChI=1S/C10H22N2O/c1-10(13)4-3-5-12-8-6-11(2)7-9-12/h10,13H,3-9H2,1-2H3

InChI Key

KUZWWLAFIUYIGB-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN1CCN(CC1)C)O

Origin of Product

United States

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